molecular formula C6H8O B177308 1-Cyclopropylprop-2-yn-1-ol CAS No. 1656-85-5

1-Cyclopropylprop-2-yn-1-ol

Cat. No.: B177308
CAS No.: 1656-85-5
M. Wt: 96.13 g/mol
InChI Key: NFQRIJRWUCDRPN-UHFFFAOYSA-N
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Description

1-Cyclopropylprop-2-yn-1-ol is a valuable chemical building block in synthetic organic chemistry, characterized by its terminal alkyne and cyclopropanol functional groups. Its primary research application is as a dipolarophile in [1,3]-dipolar cycloaddition reactions, where it reacts with N-aryl sydnones to regioselectively form cyclopropyl-(1-substituted phenyl)-(1H-pyrazol-3-yl)methanols . This reaction provides a catalyst-free route to access a variety of substituted pyrazole derivatives, which are important scaffolds in medicinal chemistry due to their prevalence in pharmacologically active compounds . The presence of both the rigid cyclopropyl ring and the versatile alkyne moiety makes this compound a versatile intermediate for constructing complex molecular architectures. Researchers leverage its structure in the synthesis of novel heterocyclic compounds for applications in drug discovery and the development of other functional materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQRIJRWUCDRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321813
Record name 1-cyclopropylprop-2-yn-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1656-85-5
Record name 1656-85-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-cyclopropylprop-2-yn-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Cyclopropylprop 2 Yn 1 Ol and Its Analogues

Established Synthetic Pathways to 1-Cyclopropylprop-2-yn-1-ol

The primary and most direct route to this compound involves the reaction of a cyclopropylacetylide anion with an appropriate carbonyl electrophile, typically acetaldehyde. The generation of the key cyclopropylacetylide intermediate is crucial and is generally accomplished through the deprotonation of cyclopropylacetylene (B33242).

The core of this synthetic strategy is the generation of the potent nucleophile, the cyclopropylacetylide anion. This is achieved by treating cyclopropylacetylene with a strong base. The resulting anion is then reacted in situ with a carbonyl compound. For the synthesis of this compound, the electrophile is acetaldehyde.

The reaction proceeds as follows:

Deprotonation: The terminal alkyne proton of cyclopropylacetylene is acidic enough to be removed by a strong base, forming a lithium or sodium cyclopropylacetylide.

Nucleophilic Attack: The acetylide anion attacks the electrophilic carbonyl carbon of acetaldehyde.

Workup: An aqueous workup protonates the resulting alkoxide to yield the final product, this compound.

This method can be extended to synthesize analogues by trapping the cyclopropylacetylide anion with other electrophiles, such as different aldehydes or ketones. orgsyn.org

Organometallic reagents are fundamental to this synthetic approach, with n-butyllithium (n-BuLi) being a widely used and effective base for the deprotonation step. wikipedia.org The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures (e.g., -78 °C) to prevent side reactions. wikipedia.orgchemeurope.com

The synthesis of the precursor, cyclopropylacetylene, can be achieved through various routes, including the treatment of 5-chloro-1-pentyne (B126576) with two equivalents of n-BuLi. orgsyn.org The first equivalent deprotonates the terminal alkyne, and the second facilitates an intramolecular cyclization to form the cyclopropylacetylide anion, which is then quenched to give cyclopropylacetylene. orgsyn.org

Table 1: Reagents and Conditions for n-BuLi Based Synthesis

Step Reagents Solvent Temperature Purpose
1 Cyclopropylacetylene, n-Butyllithium THF -78 °C Generation of Lithium Cyclopropylacetylide
2 Acetaldehyde THF -78 °C Nucleophilic addition to carbonyl
3 Saturated aq. NH₄Cl - Room Temp. Quenching and protonation of alkoxide

The use of n-BuLi is advantageous due to its commercial availability and high basicity, which ensures complete deprotonation of the alkyne. fishersci.fr

Enantioselective Synthesis of Chiral this compound Derivatives

This compound possesses a stereocenter at the carbinol carbon, meaning it can exist as two enantiomers. The synthesis of enantiomerically enriched or pure forms of this and related chiral propargyl alcohols is of significant interest and typically involves asymmetric catalysis. While specific methods for this compound are not extensively detailed, general strategies for the enantioselective synthesis of propargyl alcohols can be applied.

These methods often involve the addition of a terminal alkyne to an aldehyde in the presence of a chiral catalyst. Common approaches include:

Chiral Zinc Catalysts: Using dialkylzinc reagents in combination with chiral amino alcohols (e.g., N-methylephedrine) to catalyze the enantioselective addition of the alkyne to the aldehyde.

Chiral Ligands with Other Metals: Employing various transition metals complexed with chiral ligands to facilitate the asymmetric addition.

The development of highly stereoselective methods for the cyclopropanation of alkynes using diazo compounds and rhodium(II) catalysts also provides a pathway to chiral cyclopropane-containing building blocks. wiley-vch.denih.gov Furthermore, resolution of racemic mixtures, for instance by using enzymes or by forming diastereomeric salts with a chiral resolving agent, is a viable, though less direct, approach. wiley-vch.de

Large-Scale Synthetic Considerations and Process Optimization

Transitioning the synthesis of this compound from a laboratory setting to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key Optimization Parameters:

Reagent Selection: While n-BuLi is effective, its pyrophoric nature presents significant handling challenges on a large scale. wikipedia.org Alternative, safer, and more economical bases might be explored.

Temperature Control: The deprotonation and addition steps are often highly exothermic. orgsyn.org Robust cooling and controlled addition rates are critical to prevent runaway reactions and the formation of byproducts. orgsyn.org

Solvent Choice: Solvents like THF are effective but can be problematic on a large scale due to safety (peroxide formation) and environmental concerns. Process optimization would involve exploring alternative solvents that are safer, easier to recover, and less expensive.

Workup and Purification: A simple aqueous quench might be insufficient for large-scale purification. The development of efficient extraction and distillation procedures is necessary to isolate the product with high purity and yield. Minimizing solvent waste and developing recycling streams are also important economic and environmental considerations.

Table 2: Comparison of Lab-Scale vs. Large-Scale Synthesis

Parameter Laboratory Scale Large-Scale / Process Optimization
Base n-Butyllithium, t-Butyllithium Potentially safer/cheaper alternatives (e.g., NaH, KHMDS)
Temperature Dry ice/acetone bath (-78 °C) Reactor with precise temperature control and cooling capacity
Solvent Anhydrous THF, Diethyl Ether Greener, higher-boiling point, or more easily recycled solvents
Purification Flash column chromatography Fractional distillation, crystallization
Safety Standard fume hood procedures Rigorous process safety management, specialized handling equipment for pyrophoric reagents

Reactivity and Transformational Chemistry of 1 Cyclopropylprop 2 Yn 1 Ol

Acid-Catalyzed Reactions

The presence of a Brønsted acid catalyst initiates significant transformations in 1-cyclopropylprop-2-yn-1-ol, primarily involving the opening of the cyclopropyl (B3062369) ring and subsequent reactions with nucleophiles.

Brønsted Acid-Catalyzed Ring Opening and Alkoxylation

A highly effective method for the synthesis of conjugated enynes involves the triflic acid-catalyzed ring opening of 1-cyclopropylprop-2-yn-1-ols and their reaction with alcohols. acs.org This process is characterized by its operational simplicity and high efficiency.

The Brønsted acid-catalyzed alkoxylation of 1-cyclopropylprop-2-yn-1-ols with various alcohols provides a direct route to tri- and tetrasubstituted conjugated enynes. acs.org This reaction is notable for its high yields, which can range from 44% to as high as 100%, and impressive product turnovers, reaching up to 10,000. acs.org The reaction proceeds efficiently even with a low catalyst loading of just 0.01 mol %. acs.org The utility of this method has been demonstrated on a larger scale, with the successful gram-quantity conversion of a substrate to its corresponding conjugated enyne product in excellent yield. acs.org

A similar transformation can be achieved using ytterbium(III) triflate as a catalyst, which facilitates the ring opening of substituted 1-cyclopropyl-2-propyn-1-ols with sulfonamides to produce conjugated enynes. researchgate.net This method is also operationally straightforward and results in moderate to good yields. researchgate.net

The triflic acid-catalyzed alkoxylation reaction exhibits complete regioselectivity under mild conditions. acs.org Similarly, the ytterbium(III) triflate-catalyzed reaction with sulfonamides proceeds in a regioselective manner in almost all cases. researchgate.net These findings highlight the controlled nature of the ring-opening and subsequent nucleophilic attack.

The proposed mechanism for the triflic acid-catalyzed reaction involves the initial protonation of the alcohol substrate by the triflic acid catalyst. acs.org This is followed by the ionization of the this compound, which leads to the opening of the cyclopropane (B1198618) ring. acs.org The resulting intermediate is then trapped by the alcohol nucleophile to yield the final conjugated enyne product. acs.org

1,3-Dipolar Cycloaddition Reactions

This compound also participates in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for the synthesis of five-membered heterocyclic rings. wikipedia.org

Reactivity with N-Aryl Sydnones

The reaction of this compound with N-aryl sydnones serves as a notable example of a 1,3-dipolar cycloaddition. lew.roresearchgate.net This reaction, when carried out in refluxing toluene (B28343), leads to the formation of pyrazole (B372694) derivatives. lew.roresearchgate.net Specifically, the interaction between this compound as the dipolarophile and various aryl sydnones results in the synthesis of pyrazoles with yields ranging from 30% to 38%. lew.ro This particular cycloaddition gives rise to a single regioisomer. researchgate.net

Synthesis of Pyrazole and Pyrazoline-Based Heterocycles

This compound serves as an effective dipolarophile in [3+2] cycloaddition reactions for the synthesis of pyrazole derivatives. A notable example is its reaction with N-aryl sydnones. When heated in a solvent such as toluene, N-aryl sydnones undergo a 1,3-dipolar cycloaddition with the terminal alkyne of this compound. researchgate.netresearchgate.netlew.ro This reaction proceeds with the loss of carbon dioxide to afford highly substituted pyrazoles. lew.ro Yields for this transformation have been reported in the range of 30-38%. lew.ro

The general pathway for this synthesis involves the thermal reaction between the sydnone (B8496669), acting as a cyclic azomethine imine 1,3-dipole, and the alkyne. This method provides a direct route to pyrazoles that would be challenging to access through traditional condensation methods involving hydrazines. organic-chemistry.orgmdpi.com While pyrazolines are typically formed from the reaction of α,β-unsaturated ketones with hydrazines, the use of alkynes as starting materials directly leads to the aromatic pyrazole core. koyauniversity.orgorientjchem.orgjrespharm.com

Reactant 1Reactant 2Product TypeConditions
This compoundN-Aryl SydnoneN-Aryl-C-(1-hydroxy-1-cyclopropylethyl)pyrazoleToluene, reflux lew.ro
Analysis of Regioselective Outcomes in Cycloaddition Processes

The cycloaddition between an unsymmetrical alkyne like this compound and a 1,3-dipole can theoretically lead to two different regioisomers. However, studies on related systems, such as the [3+2] cycloaddition of prop-2-yn-1-ol with azides, indicate that these reactions are highly regioselective. medcraveonline.com Theoretical studies using Density Functional Theory (DFT) on the reaction of propargyl alcohol with various azides show a strong preference for the formation of the meta isomer. medcraveonline.com This high degree of regioselectivity is also observed in the reaction of N-aryl sydnones with this compound, leading to a single major pyrazole product where the aryl group from the sydnone is at the N-1 position and the cyclopropyl-alcohol moiety is at the C-3 position of the pyrazole ring. researchgate.net

Impact of Electronic and Steric Factors on Reaction Fidelity

The regiochemical outcome of the cycloaddition is governed by a combination of electronic and steric factors. medcraveonline.com

Electronic Factors: The electronic nature of the dipole and the dipolarophile plays a crucial role. In the reaction with N-aryl sydnones, the substituent on the aryl ring can influence the electron density of the dipole, affecting the orbital interactions that control the regioselectivity. researchgate.net Theoretical analyses on related systems suggest that the reaction mechanism and the stability of the transition states are heavily influenced by the electronic properties of the reactants. medcraveonline.com

Steric Factors: The presence of the bulky cyclopropyl group adjacent to the reaction center exerts significant steric hindrance. This disfavors the transition state that would lead to the formation of the regioisomer where the aryl group of the sydnone and the cyclopropyl group are adjacent (the "ortho" product). Consequently, the sterically less hindered transition state, leading to the observed "meta" product, is favored, ensuring high reaction fidelity. medcraveonline.com

FactorInfluence on CycloadditionOutcome
Electronic Governs the frontier molecular orbital interactions between the dipole and the alkyne.Dictates the inherent preference for one regioisomeric transition state over another. medcraveonline.com
Steric The cyclopropyl group creates steric repulsion, destabilizing the "ortho" transition state.Favors the formation of the "meta" regioisomer, enhancing regioselectivity. researchgate.net

Functional Group Interconversions and Derivatization

Beyond cycloadditions, this compound is a substrate for various functional group transformations, allowing for the synthesis of a diverse array of derivatives.

Esterification Reactions (e.g., Benzoate (B1203000) Formation)

The secondary hydroxyl group of this compound can be readily converted into an ester. This is a common derivatization for propargylic alcohols. Benzoate esters, for instance, can be synthesized through standard esterification procedures, such as reacting the alcohol with benzoyl chloride in the presence of a base, or with benzoic acid under acid catalysis. uakron.edu The resulting product, 1-cyclopropylprop-2-yn-1-yl benzoate, has been utilized as a substrate in further complex transformations, such as gold-catalyzed cycloisomerization reactions. rsc.org This esterification serves not only to protect the alcohol but also to modify the electronic properties of the molecule, turning the leaving group potential of the oxygen from poor (as -OH) to good (as -OBz).

ReactantReagentProduct
This compoundBenzoyl Chloride / Pyridine1-Cyclopropylprop-2-yn-1-yl benzoate rsc.org

Reactions Involving the Terminal Alkyne Moiety (e.g., Click Chemistry Potential)

The terminal alkyne is one of the most reactive functionalities in the molecule, making it a prime candidate for "click chemistry". precisepeg.com Specifically, it can undergo the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and highly efficient reaction that forms a stable 1,2,3-triazole ring. medcraveonline.com This reaction involves treating the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. Given its structure, this compound is an ideal substrate for creating novel triazole-containing compounds, which are of significant interest in medicinal chemistry and materials science. researchgate.net This transformation offers a powerful method for conjugating the molecule to other chemical entities bearing an azide group. precisepeg.com

Cycloisomerization and Tandem Reactions to Form Complex Ring Systems (e.g., Furans)

This compound and its derivatives are excellent precursors for metal-catalyzed cycloisomerization and tandem reactions that generate complex molecular architectures. Gold(I) catalysts are particularly effective in activating the alkyne moiety towards intramolecular and intermolecular reactions. rsc.orgucl.ac.uk

For example, 1-cyclopropylprop-2-yn-1-yl benzoate reacts with furans in the presence of a gold(I) catalyst. rsc.org The proposed mechanism involves the formation of a gold carbene intermediate, which then undergoes a series of transformations including cyclopropanation, ring-opening, and a Mukaiyama-Michael-type cyclization to ultimately yield functionalized cyclopentenones. rsc.org In other work, gold(I)-catalyzed tandem [3+2] cycloaddition bicyclisation methods involving this compound have been employed to construct highly substituted fused cyclopentylfurans. ucl.ac.uk These reactions highlight the utility of this compound in rapidly building molecular complexity from simple starting materials.

SubstrateCatalystReaction PartnerProduct Type
1-Cyclopropylprop-2-yn-1-yl benzoateGold(I) ComplexFuranFunctionalized Cyclopentenone rsc.org
This compoundGold(I) Complex2-(1-Alkynyl)-2-alken-1-ones / 3-StyrylindolesFused Cyclopentylfurans ucl.ac.uk

Derivatization and Analog Design for Advanced Synthetic Applications

Development of 1-Cyclopropylprop-2-yn-1-ol as a Precursor for Heterocyclic Scaffolds

This compound serves as a valuable starting material for the synthesis of various heterocyclic scaffolds. One notable application is in Current time information in Bangalore, IN.acs.org-dipolar cycloaddition reactions. For instance, the reaction of this compound with N-aryl sydnones in refluxing toluene (B28343) yields fused pyrazole (B372694) derivatives. researchgate.netresearchgate.netlew.ro These reactions produce single regioisomers, highlighting the selectivity of this synthetic approach. researchgate.netresearchgate.net The resulting pyrazole structures have been confirmed through methods including single-crystal X-ray diffraction. researchgate.net

The versatility of this compound as a precursor extends to its use in multicomponent reactions for the synthesis of other heterocyclic systems. Research has demonstrated its utility in constructing functionalized tetrasubstituted pyrazolyl heterocycles. dntb.gov.ua Furthermore, the propargyl alcohol moiety is a key functional group that can be incorporated into various heterocyclic frameworks, such as indoles and imidazo[4,5-c]pyridines, which can then undergo further transformations like cycloadditions to form complex triazole-containing structures. nih.govmdpi.com

The reactivity of the cyclopropyl (B3062369) group in conjunction with the propargyl alcohol allows for ring-opening reactions that lead to acyclic intermediates, which can then be used in further synthetic steps. acs.orgresearchgate.net This dual reactivity makes this compound a versatile building block in the synthesis of diverse heterocyclic and carbocyclic molecules. researchgate.net

Strategies for Introducing Diverse Substituents on the this compound Framework

A variety of strategies have been developed to introduce diverse substituents onto the this compound framework, enhancing its utility as a versatile synthetic intermediate. These modifications can be broadly categorized into reactions involving the hydroxyl group, the alkyne, and the cyclopropyl ring.

Reactions at the Hydroxyl and Alkynyl Moieties:

The hydroxyl group can be readily transformed into other functional groups. For example, it can be converted into an ether through reactions with alcohols under acid catalysis. acs.org The Mitsunobu reaction, using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate, allows for the introduction of various nucleophiles via substitution of the hydroxyl group. google.com

The terminal alkyne provides a reactive site for various coupling reactions. Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, is a common method to attach aryl or vinyl groups to the terminal carbon of the alkyne. mdpi.com Additionally, the alkyne can participate in cycloaddition reactions, as seen in the formation of pyrazoles from sydnones. researchgate.netresearchgate.netlew.ro

Ring-Opening and Rearrangement Reactions:

A significant strategy for diversification involves the acid-catalyzed ring-opening of the cyclopropyl group. acs.orgresearchgate.net In the presence of a Brønsted or Lewis acid catalyst, the cyclopropyl ring can open to form a homoallylic cation, which can then be trapped by various nucleophiles. researchgate.netresearchgate.net This approach has been used to synthesize conjugated enynes by reacting this compound with alcohols or sulfonamides. acs.orgresearchgate.net The reaction conditions, such as temperature and the choice of catalyst, can influence the regioselectivity of the outcome, leading to either N-alkylated cyclopropyl derivatives or homoallyl amines.

The table below summarizes some of the key strategies for introducing substituents onto the this compound framework.

Reaction TypeReagents/CatalystFunctional Group Introduced/ModifiedResulting Structure
EtherificationAlcohols, TfOHAlkoxyConjugated enyne ethers
AminationSulfonamides, Yb(OTf)₃AminoConjugated enynes
Mitsunobu ReactionTriphenylphosphine, DEADVarious nucleophilesSubstituted alkynes
Current time information in Bangalore, IN.acs.org-Dipolar CycloadditionN-Aryl SydnonesPyrazole ringFused pyrazoles
Dehydrative CouplingArenes, Brookhart's acidArylArylated cyclopropanes

These strategies demonstrate the chemical tractability of this compound and its capacity to serve as a scaffold for generating a wide array of functionalized molecules.

Rational Design of Analogues for Targeted Chemical Synthesis

The rational design of analogues based on the this compound framework is a key strategy for achieving targeted chemical synthesis. By systematically modifying the core structure, chemists can fine-tune the reactivity and steric properties of the molecule to favor specific reaction pathways and product outcomes.

One of the primary areas of rational design involves leveraging the reactivity of the cyclopropylcarbinol system. The stability of the cyclopropylmethyl cation, which can be generated from the alcohol under acidic conditions, allows for controlled rearrangements and substitutions. For instance, the choice of acid catalyst and reaction temperature can selectively lead to either ring-preserved products or ring-opened homoallylic derivatives. researchgate.net This allows for the targeted synthesis of either cyclopropyl-containing structures or linear enynes. acs.orgresearchgate.net

The design of analogues also extends to the electronic properties of the molecule. Introducing electron-donating or electron-withdrawing groups on a phenyl substituent attached to the carbinol carbon, for example, can influence the stability of cationic intermediates and thus the reaction pathway. This principle is applied in the synthesis of conjugated enynes, where the nature of the substituent on the cyclopropyl ring can affect the yield and regioselectivity of the ring-opening reaction. acs.org

Furthermore, the steric bulk of substituents on the this compound framework can be rationally modified to control the approach of reagents. This is particularly relevant in cycloaddition reactions where the facial selectivity can be influenced by the size of the groups attached to the stereocenter.

The table below outlines some examples of rationally designed analogues and their targeted synthetic applications.

Analogue TypeStructural ModificationTargeted Synthetic Application
Substituted Cyclopropyl AnaloguesIntroduction of alkyl or aryl groups on the cyclopropyl ringControl of reactivity and selectivity in ring-opening reactions
Phenyl-Substituted Carbinol AnaloguesAryl groups with varying electronic properties at the carbinol carbonTuning of carbocation stability for selective rearrangements
Sterically Hindered AnaloguesBulky substituents near the reaction centerDirecting stereochemical outcomes in addition reactions
Functionally-Modified AlkynesConversion of the terminal alkyne to other functional groupsAccess to a broader range of heterocyclic and acyclic products

Through these rational design strategies, this compound serves as a versatile platform for the development of new synthetic methodologies and the construction of complex molecular architectures.

Advanced Applications in Chemical Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

1-Cyclopropylprop-2-yn-1-ol serves as a key intermediate in the construction of complex molecular architectures due to its multiple reactive sites. lookchem.com Its structure facilitates a variety of chemical transformations, making it a versatile precursor for more intricate compounds. lookchem.com The presence of the terminal alkyne group, for instance, allows for participation in reactions like click chemistry, enhancing its utility in building complex molecules.

Research has demonstrated its role as a starting material in sophisticated catalytic reactions. In one such application, ytterbium(III) triflate is used to catalyze the ring-opening of this compound and its derivatives, reacting with sulfonamides to produce conjugated enynes. researchgate.net These enynes are themselves important intermediates in further synthetic pathways. researchgate.net Furthermore, this compound acts as a dipolarophile in lookchem.comresearchgate.net-dipolar cycloaddition reactions with N-aryl sydnones, yielding fused pyrazole (B372694) derivatives, which are significant heterocyclic scaffolds. researchgate.netresearchgate.net

Selected Synthetic Applications of this compound

ReactantKey Reagents/CatalystResulting Product ClassSignificance
This compoundSulfonamides, Ytterbium(III) triflateConjugated EnynesForms important intermediates for organic synthesis. researchgate.net
This compoundN-Aryl Sydnones, Toluene (B28343) (reflux)Fused Pyrazole DerivativesCreates complex heterocyclic structures. researchgate.netresearchgate.net
This compound-Spirocyclic CompoundsServes as a building block for multi-ring systems.

Utility in the Production of Fine Chemicals

The production of fine chemicals—high-purity substances produced in limited quantities for specialized applications—benefits significantly from versatile precursors like this compound. lookchem.com It is employed as a precursor for synthesizing high-value compounds with specific, desirable properties for use in research and specialty industries. lookchem.com

The efficiency of the synthetic routes involving this alcohol is crucial for its utility in this sector. For example, the catalytic dehydration of propargylic alcohols like this compound can yield conjugated enynes with high selectivity and yield, a critical factor for the economic viability of fine chemical production. researchgate.net The operational simplicity and mild reaction conditions reported for some of its transformations further enhance its value as a starting material. researchgate.net

Applications in Agrochemical and Pharmaceutical Precursor Synthesis

This compound is a recognized building block in the synthesis of precursors for both the agrochemical and pharmaceutical industries. lookchem.com Its unique structural features are leveraged to design novel therapeutic agents and to develop new, more effective pesticides. lookchem.com

A significant application is its use in synthesizing pyrazole derivatives through cycloaddition reactions. researchgate.net The pyrazole scaffold is a well-established pharmacophore found in numerous pharmaceutical drugs and a core component of various herbicides and fungicides. researchgate.net The ability to use this compound to construct these valuable heterocyclic systems underscores its importance as a precursor in these fields. lookchem.comresearchgate.net

Industrial Precursor Applications

PrecursorResulting Chemical ClassRelevant Industry
This compoundFused Pyrazole DerivativesPharmaceutical, Agrochemical researchgate.net
This compoundNovel Therapeutic AgentsPharmaceutical lookchem.com
This compoundNew PesticidesAgrochemical lookchem.com

Exploration in Novel Material Development and Modification

In the field of materials science, this compound is explored for its potential in creating new materials with specific functionalities. lookchem.com The distinct properties of the molecule, including the rigidity and reactivity of its functional groups, can be harnessed to develop materials with tailored characteristics such as improved stability or reactivity. lookchem.com

The terminal alkyne is particularly suited for modern materials science applications. It can be used in polymerization reactions or for modifying the surfaces of other materials. Specifically, the alkyne functionality enables participation in Huisgen cycloaddition reactions, a cornerstone of "click chemistry," which is widely used for functionalizing polymers and other substrates.

Contributions to Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in modern chemistry that aims to generate collections of structurally diverse and complex molecules from a set of simple building blocks. souralgroup.comscispace.com The goal of DOS is to efficiently create a wide variety of molecular frameworks, not just variations on a single scaffold, to explore new areas of chemical space for biological or material applications. scispace.comcam.ac.uk

This compound is an exemplary building block for DOS because it possesses multiple, chemically distinct reactive sites. The hydroxyl group, the alkyne, and the cyclopropyl (B3062369) group can all undergo different types of chemical reactions. This trifunctional nature allows for divergent synthesis pathways, where a single starting material can be directed to form a multitude of different molecular skeletons. For instance, the hydroxyl group can be substituted, the alkyne can undergo cycloadditions or coupling reactions, and the cyclopropyl ring can be opened under certain catalytic conditions to yield rearranged products. researchgate.net This capacity to generate significant structural diversity from one simple precursor makes this compound a valuable contributor to the goals of diversity-oriented synthesis.

Theoretical and Computational Investigations of 1 Cyclopropylprop 2 Yn 1 Ol Chemistry

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 1-Cyclopropylprop-2-yn-1-ol. Such studies could provide detailed information about its molecular geometry, including bond lengths, bond angles, and dihedral angles.

Furthermore, these calculations can elucidate the electronic properties of the molecule. Key parameters that could be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These electronic descriptors are crucial for understanding the molecule's reactivity and its potential role in chemical reactions. A molecular electrostatic potential (MEP) map could also be generated to visualize the regions of positive and negative electrostatic potential, offering insights into intermolecular interactions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, thereby providing a detailed understanding of reaction mechanisms. For this compound, this could involve studying its participation in various organic reactions. By locating the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined.

This type of analysis helps in predicting the feasibility of a reaction and understanding the factors that control its stereochemical and regiochemical outcomes. For instance, the transition states for the addition of reagents across the alkyne or reactions involving the hydroxyl group could be modeled to predict the most favorable reaction pathways.

Prediction of Spectroscopic Parameters for Structural Confirmation (e.g., NMR Chemical Shifts)

Theoretical calculations can be used to predict various spectroscopic parameters, which serve as a valuable tool for structural elucidation and confirmation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry.

By calculating the magnetic shielding tensors of the nuclei in this compound, its ¹H and ¹³C NMR chemical shifts can be predicted. These predicted spectra can then be compared with experimental data to confirm the molecular structure. Discrepancies between predicted and experimental spectra can often highlight interesting structural or electronic features. While general methodologies for NMR prediction are well-developed, specific predicted data for this compound is not available in the reviewed literature.

Conformational Analysis and Stereochemical Predictions

The presence of a chiral center and rotatable bonds in this compound suggests the existence of multiple conformers. Conformational analysis, typically performed using molecular mechanics or quantum chemical methods, can identify the stable conformers and their relative energies.

A systematic search of the conformational space would reveal the low-energy structures and the energy barriers for interconversion between them. This information is crucial for understanding the molecule's three-dimensional shape and how its conformation might influence its reactivity and biological activity. Furthermore, for reactions involving the creation or modification of stereocenters, computational methods can be employed to predict the stereochemical outcome, providing insights into the factors governing stereoselectivity.

Analytical Methodologies for Characterization of 1 Cyclopropylprop 2 Yn 1 Ol and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-Cyclopropylprop-2-yn-1-ol and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons.

Cyclopropyl (B3062369) Protons: The protons on the cyclopropyl ring are expected to appear in the upfield region of the spectrum, typically between δ 0.4 and 1.2 ppm. Due to their diastereotopic nature, these protons will likely show complex splitting patterns (multiplets).

Methine Proton: The proton attached to the carbon bearing the hydroxyl group (-CH(OH)-) is expected to resonate as a doublet of doublets or a more complex multiplet in the region of δ 3.5 to 4.5 ppm. Its coupling to the adjacent cyclopropyl and alkynyl protons will govern its splitting pattern.

Hydroxyl Proton: The hydroxyl (-OH) proton signal is typically a broad singlet, and its chemical shift can vary significantly (δ 1.5 - 5.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding.

Alkynyl Proton: The terminal alkyne proton (-C≡CH) is anticipated to appear as a sharp singlet or a narrow triplet (due to long-range coupling) around δ 2.0 to 3.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring are expected to have chemical shifts in the upfield region, typically between δ 5 and 20 ppm.

Methine Carbon: The carbon atom bonded to the hydroxyl group (-CH(OH)-) would likely appear in the range of δ 60 to 75 ppm.

Alkynyl Carbons: The two sp-hybridized carbons of the alkyne group are expected to have distinct chemical shifts. The terminal carbon (-C≡CH) is typically found between δ 70 and 80 ppm, while the internal carbon (-C≡CH) is expected in the range of δ 80 to 90 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Cyclopropyl CH₂0.4 - 0.85 - 15
Cyclopropyl CH0.9 - 1.215 - 20
Methine CH(OH)3.5 - 4.560 - 75
Hydroxyl OH1.5 - 5.0 (broad)-
Alkynyl C≡CH2.0 - 3.070 - 80
Alkynyl C≡CH-80 - 90

Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this method, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₆H₈O), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of a water molecule ([M-H₂O]⁺): This is a common fragmentation for alcohols.

Cleavage of the cyclopropyl ring: This can lead to various fragment ions.

Loss of the propargyl group: This would result in a cyclopropyl carbonyl cation.

Analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition of the molecule.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z Description
[M]⁺C₆H₈O⁺96.0575Molecular Ion
[M-H₂O]⁺C₆H₆⁺78.0469Loss of water
[M-C₃H₃]⁺C₃H₅O⁺57.0340Loss of propargyl radical
[C₄H₅]⁺C₄H₅⁺53.0391Fragment from cyclopropyl ring cleavage

Note: The relative abundances of these fragments will depend on the ionization technique used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique absorption band in the IR spectrum.

For this compound, the IR spectrum is expected to show the following characteristic absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.

C≡C-H Stretch: A sharp, and typically strong, absorption band around 3300 cm⁻¹ is indicative of the terminal alkyne C-H bond.

C≡C Stretch: A weak to medium absorption band in the region of 2100-2260 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.

C-O Stretch: A strong absorption band in the range of 1000-1260 cm⁻¹ is due to the stretching vibration of the carbon-oxygen single bond.

C-H Stretch (sp³): Absorption bands just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹) are due to the C-H stretching of the cyclopropyl and methine groups.

C-H Stretch (sp): The C-H stretch of the terminal alkyne also contributes to the band around 3300 cm⁻¹.

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, Broad
Terminal Alkyne (-C≡CH)C-H Stretch~3300Strong, Sharp
Alkyne (-C≡C-)C≡C Stretch2100 - 2260Weak to Medium
Alcohol (C-OH)C-O Stretch1000 - 1260Strong
Cyclopropyl/Methine (C-H)C-H Stretch2850 - 3000Medium

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. While this compound itself is a liquid at room temperature, its crystalline derivatives can be analyzed using this method.

The process involves irradiating a single crystal of a derivative with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the calculation of the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

For chiral molecules like this compound, X-ray crystallography of a suitable crystalline derivative (e.g., a co-crystal with a chiral acid or a derivative containing a heavy atom) can be used to determine the absolute stereochemistry of the stereocenter. This is a significant advantage over spectroscopic methods, which often cannot distinguish between enantiomers.

The structural data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, provides invaluable information about the conformation and intermolecular interactions of the molecule in the solid state. This information is crucial for understanding the physical and chemical properties of the compound and its derivatives. A study on a related compound, 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, demonstrated the use of X-ray diffraction to determine its crystal structure, providing detailed information on bond lengths and angles. researchgate.net

Future Directions and Emerging Research Frontiers

Development of Green Chemistry Approaches for Synthesis and Transformations

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly important in synthetic chemistry. For a molecule like 1-Cyclopropylprop-2-yn-1-ol, future research will likely prioritize the development of green synthetic routes. Key areas of focus would include:

Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product. Addition reactions, such as the alkynylation of cyclopropanecarboxaldehyde, are inherently more atom-economical than substitution or elimination reactions.

Catalysis: The use of catalytic rather than stoichiometric reagents can significantly reduce waste. Research into recyclable catalysts, such as heterogenized versions of homogeneous catalysts, for the synthesis and transformation of this compound would be a significant advancement.

Solvent-Free and Alternative Solvents: The development of solvent-free reaction conditions or the use of greener solvents like water, ionic liquids, or supercritical fluids can drastically reduce the environmental impact of chemical processes. One-pot syntheses, where multiple reaction steps are carried out in a single vessel, also contribute to reducing solvent waste and improving efficiency. mdpi.com

Energy Efficiency: Employing methods like microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating.

A comparative analysis of different synthetic approaches can be quantified using green chemistry metrics, as shown in the table below.

MetricDescriptionIdeal Value
Atom Economy (AE) (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100%
Reaction Mass Efficiency (RME) (Mass of isolated product / Total mass of reactants) x 100%100%
E-Factor Total waste (kg) / Product (kg)0

Catalytic Asymmetric Reactions Involving this compound

The presence of a stereocenter in this compound makes its enantioselective synthesis a key research objective. Future advancements in this area will likely focus on:

Enantioselective Alkynylation: The development of highly enantioselective catalysts for the addition of an ethynyl group to cyclopropanecarboxaldehyde would provide a direct route to chiral this compound. Research in this area often involves the use of chiral ligands in combination with metal catalysts.

Kinetic Resolution: If a racemic mixture of this compound is synthesized, catalytic kinetic resolution could be employed to separate the enantiomers. This involves a chiral catalyst that selectively reacts with one enantiomer, leaving the other unreacted.

Substrate in Asymmetric Transformations: Chiral this compound can serve as a valuable building block in the synthesis of more complex molecules. Its functional groups offer handles for further stereoselective transformations.

The table below summarizes some common types of chiral catalysts that could be explored for the asymmetric synthesis of this compound.

Catalyst TypeMetalChiral Ligand Example
Lewis AcidZinc, Titanium, IndiumBINOL, TADDOL, BOX
Organocatalyst-Proline derivatives, Chiral amines

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a strained cyclopropyl (B3062369) ring and a reactive propargyl alcohol functionality in this compound suggests a rich and potentially underexplored area of chemical reactivity. Future research could uncover novel transformations, including:

Ring-Opening Reactions: The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, which can be initiated by electrophiles, nucleophiles, or radical species. The presence of the adjacent hydroxyl and alkyne groups could influence the regioselectivity and stereoselectivity of these reactions, leading to the formation of diverse molecular scaffolds.

Cycloaddition Reactions: The alkyne moiety can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to construct heterocyclic and carbocyclic systems. The cyclopropyl group may play a role in directing these reactions or could be involved in subsequent rearrangements.

Rearrangement Reactions: Propargyl alcohols are known to undergo a variety of rearrangement reactions, such as the Meyer-Schuster and Rupe rearrangements. The influence of the cyclopropyl group on these rearrangements could lead to the discovery of new synthetic methodologies.

Integration of this compound into Supramolecular and Polymer Chemistry

The functional groups of this compound make it an attractive candidate for incorporation into larger molecular assemblies.

Supramolecular Chemistry: The hydroxyl group can act as a hydrogen bond donor and acceptor, while the alkyne can participate in π-stacking or other non-covalent interactions. These properties could be exploited to design self-assembling systems, such as gels, liquid crystals, or molecular cages, with this compound as a key building block.

Polymer Chemistry: The alkyne and hydroxyl functionalities provide handles for polymerization. For example, it could be used as a monomer in addition or condensation polymerizations. The resulting polymers would feature pendant cyclopropyl groups, which could be further functionalized to tune the material's properties. The rigidity and unique stereoelectronic properties of the cyclopropane (B1198618) ring could impart interesting thermal and mechanical properties to the polymer.

Computational Design and Predictive Modeling for Enhanced Synthesis and Application

Computational chemistry offers powerful tools to guide and accelerate research. For this compound, computational methods can be applied to:

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways for the synthesis and transformation of this compound. These calculations can provide insights into the transition state energies, helping to predict the feasibility and selectivity of different reactions.

Spectroscopic and Physicochemical Properties: Computational methods can predict various properties of the molecule, such as its NMR and IR spectra, which can aid in its characterization. Other properties like bond dissociation energies and electronic structure can help in understanding its reactivity.

Design of Catalysts and Substrates: Predictive modeling can be used to design more efficient and selective catalysts for the asymmetric synthesis of this compound. It can also be used to predict the reactivity of derivatives of this compound in various applications, guiding the design of new functional molecules.

The table below outlines some computational methods and their potential applications in the study of this compound.

Computational MethodApplication
Density Functional Theory (DFT) Calculation of geometric and electronic structures, reaction energies, and spectroscopic properties.
Molecular Dynamics (MD) Simulation of the behavior of the molecule in different environments, such as in solution or in a polymer matrix.
Quantitative Structure-Activity Relationship (QSAR) Prediction of the biological activity or other properties of derivatives based on their molecular structure.

Q & A

Q. Methodological Recommendations :

  • Standardize purity (≥95% by HPLC) and verify via NMR .
  • Cross-validate assays : Combine Ames test (mutagenicity), MTT assay (cytotoxicity), and zebrafish embryo toxicity .
  • Reference negative controls with structurally similar non-toxic compounds (e.g., propargyl alcohol derivatives).

Advanced: What strategies optimize stability during storage and handling of this compound?

Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the alkyne or cyclopropyl ring .
  • Light Sensitivity : Store in amber glass to avoid UV-induced radical reactions.
  • Decomposition Monitoring :
    • Track via TLC or GC-MS for degradation products (e.g., cyclopropane ring-opened aldehydes).
    • Use stabilizers like BHT (0.1% w/w) for long-term storage .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations : Model transition states for cyclopropane ring strain (≈27 kcal/mol) and alkyne bond angles to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. water).
  • Docking Studies : Explore interactions with enzymes (e.g., cytochrome P450) for metabolic pathway predictions .

Basic: What personal protective equipment (PPE) is required for handling this compound?

Answer:

  • Respiratory Protection : Use NIOSH-approved P95 respirators for particulate filtration; OV/AG/P99 cartridges if vapor exposure is suspected .
  • Gloves : Nitrile or neoprene (≥0.11 mm thickness).
  • Eye Protection : Goggles with indirect ventilation.
  • Lab Coat : Chemical-resistant material (e.g., Tyvek®).

Advanced: What analytical workflows validate the enantiomeric purity of chiral this compound derivatives?

Answer:

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® IA/IB).
  • Optical Rotation : Compare [α]₂₀ᴰ values with literature data (e.g., (R)- vs. (S)-enantiomers) .
  • X-ray Crystallography : Resolve absolute configuration for reference standards.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropylprop-2-yn-1-ol
Reactant of Route 2
Reactant of Route 2
1-Cyclopropylprop-2-yn-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.